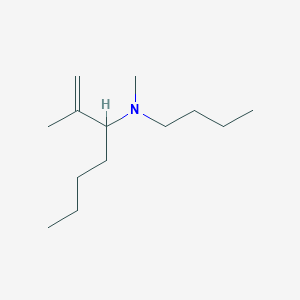
N-Butyl-N,2-dimethylhept-1-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,2-dimethylhept-1-en-3-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a tertiary amine structure, meaning the nitrogen atom is bonded to three alkyl groups. The compound’s molecular formula is C13H27N .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,2-dimethylhept-1-en-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of secondary amines with alkyl halides. For instance, the reaction between N-butylamine and 2-dimethylhept-1-en-3-yl chloride under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,2-dimethylhept-1-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-Butyl-N,2-dimethylhept-1-en-3-amine finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N,2-dimethylhept-1-en-3-amine involves its interaction with molecular targets, primarily through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to act as a nucleophile, participating in reactions that modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Butylamine: A primary amine with a simpler structure.
N,N-Dimethylheptylamine: A tertiary amine with a similar alkyl chain length.
N-Butyl-N-methylhept-1-en-3-amine: A tertiary amine with a different substitution pattern.
Uniqueness
N-Butyl-N,2-dimethylhept-1-en-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific reactivity and selectivity are required.
Properties
CAS No. |
62721-72-6 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-butyl-N,2-dimethylhept-1-en-3-amine |
InChI |
InChI=1S/C13H27N/c1-6-8-10-13(12(3)4)14(5)11-9-7-2/h13H,3,6-11H2,1-2,4-5H3 |
InChI Key |
UBGNGNNMBVAYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)N(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


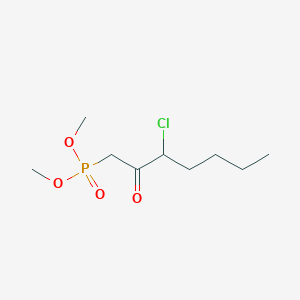
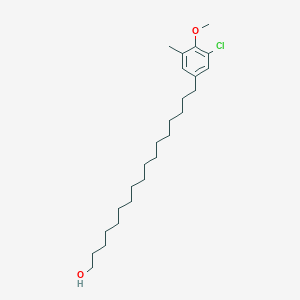
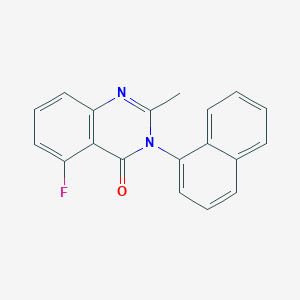
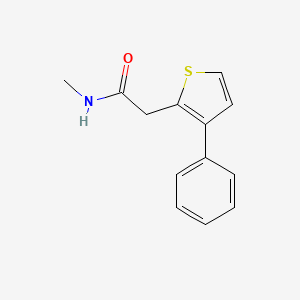
![5-Bromo-2-methylnaphtho[1,2-B]thiophene](/img/structure/B14529232.png)
![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
![2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B14529244.png)
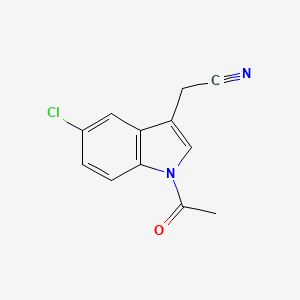
![Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14529253.png)
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14529260.png)
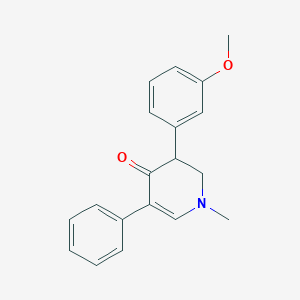
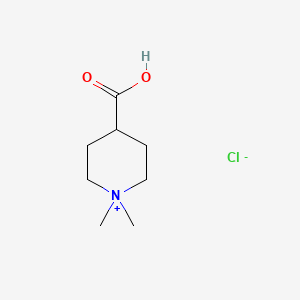
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
